molecular formula C17H19N5O4S B2523490 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-sulfonamide CAS No. 1298033-83-6

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-sulfonamide

Cat. No.: B2523490
CAS No.: 1298033-83-6
M. Wt: 389.43
InChI Key: WQMRELLIGULUIA-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-sulfonamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Carbonic Anhydrases

4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-sulfonamide and its derivatives have been extensively studied for their inhibitory effects on carbonic anhydrases, crucial enzymes involved in various biochemical processes. These compounds exhibit significant inhibitory activities against human carbonic anhydrase isoenzymes (hCA I and hCA II), with inhibition constants indicating potent activity. This property is vital for therapeutic applications in conditions where carbonic anhydrase activity is implicated, such as glaucoma, epilepsy, and edema (Kucukoglu et al., 2016), (Ozgun et al., 2019).

Potential in Cancer Therapy

The compound and its related derivatives have demonstrated cytotoxic activities against various tumor and non-tumor cell lines. Certain derivatives showed promising tumor selectivity and can be considered as lead molecules for further investigations in cancer therapy, potentially offering new avenues for treating different types of cancer (Kucukoglu et al., 2016).

Enzyme Inhibition Beyond Carbonic Anhydrases

Beyond inhibiting carbonic anhydrases, these compounds have also shown potent inhibitory effects on other enzymes like acetylcholinesterase (AChE), which is crucial in neurotransmission. This property suggests potential applications in treating diseases where AChE activity is a concern, such as Alzheimer's disease (Ozgun et al., 2019).

Structural and Functional Insights

Studies involving the synthesis and characterization of these compounds and their derivatives provide valuable insights into their structural and functional aspects. Understanding the relationship between structure and activity is crucial for designing more effective and specific inhibitors or therapeutic agents. These insights are fundamental in medicinal chemistry for the development of new compounds with desired biological activities (Komshina et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Pyrazole derivatives have been associated with various biological activities, such as antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific information .

Future Directions

Research into pyrazole and its derivatives is ongoing, with many potential applications in medicine, agriculture, and other fields . Further studies could focus on synthesizing new derivatives and exploring their properties and applications.

Properties

IUPAC Name

4-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-10-9-11(2)22(20-10)17(23)15-12(3)18-19-16(15)27(24,25)21-13-5-7-14(26-4)8-6-13/h5-9,21H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMRELLIGULUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.